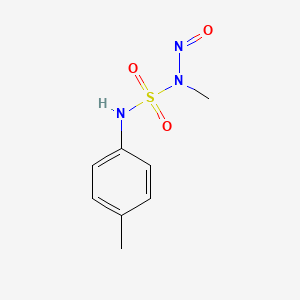
Sulfamide, N-methyl-N'-(4-methylphenyl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamide, N-methyl-N’-(4-methylphenyl)-N-nitroso- is a compound belonging to the class of sulfonamides. Sulfonamides are well-known for their applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group, which is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The N-methyl and 4-methylphenyl groups add to its unique structure, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, N-methyl-N’-(4-methylphenyl)-N-nitroso- typically involves the reaction of N-methyl-N’-(4-methylphenyl)sulfamide with nitrosating agents. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to control the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Sulfamide, N-methyl-N’-(4-methylphenyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfamide, N-methyl-N’-(4-methylphenyl)-N-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibacterial agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sulfamide, N-methyl-N’-(4-methylphenyl)-N-nitroso- involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The nitroso group may also contribute to the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
N-methyl-N’-(4-methylphenyl)sulfamide: The precursor to the nitroso derivative.
N-nitroso-N-methylurea: Another nitroso compound with different applications.
Uniqueness
Sulfamide, N-methyl-N’-(4-methylphenyl)-N-nitroso- is unique due to the presence of both the sulfonamide and nitroso groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58480-09-4 |
|---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-methyl-4-[[methyl(nitroso)sulfamoyl]amino]benzene |
InChI |
InChI=1S/C8H11N3O3S/c1-7-3-5-8(6-4-7)9-15(13,14)11(2)10-12/h3-6,9H,1-2H3 |
InChI Key |
ZNSCHLYOWLYMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


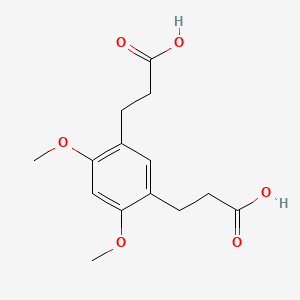
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
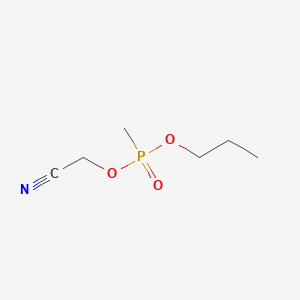
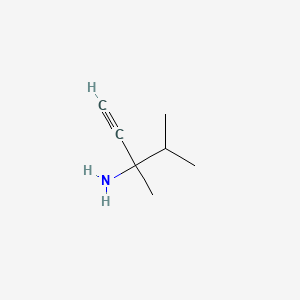
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)
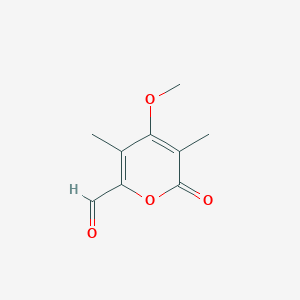
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)
![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)
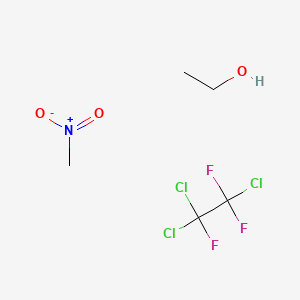
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
